3-hydroxy-4-(propan-2-yl)benzamide
Description
3-Hydroxy-4-(propan-2-yl)benzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 3-position and an isopropyl (propan-2-yl) group at the 4-position of the benzene ring. Benzamides, in general, are aromatic compounds with a carboxamide (-CONH₂) functional group, often studied for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
3-hydroxy-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(11)13)5-9(8)12/h3-6,12H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNSQZDQRWNUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Protection
The synthesis begins with 3-hydroxybenzoic acid , where the hydroxyl group is protected to prevent undesired side reactions. Silane-based protecting groups (e.g., triisopropylsilyl chloride) are preferred due to their stability under Lewis acidic conditions.
Procedure :
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Protect the hydroxyl group using triisopropylsilyl chloride (TIPSCl) in dichloromethane with imidazole as a base.
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Perform Friedel-Crafts alkylation with isopropyl chloride and aluminum trichloride (AlCl₃) in anhydrous dichloromethane at 0–25°C.
Key Observations :
Deprotection and Amidation
Post-alkylation, the silyl protecting group is removed using tetrabutylammonium fluoride (TBAF), yielding 3-hydroxy-4-isopropylbenzoic acid. Subsequent amidation proceeds via acid chloride formation:
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Treat the carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.
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React with aqueous ammonia in tetrahydrofuran (THF) at −20°C to prevent over-hydrolysis.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Silyl Protection | TIPSCl, imidazole, CH₂Cl₂ | 89 | |
| Friedel-Crafts | iPrCl, AlCl₃, 0°C → 25°C | 73 | |
| Deprotection | TBAF, THF | 92 | |
| Amidation | SOCl₂, NH₃ (aq), −20°C | 68 |
Grignard Reagent-Mediated Coupling
Synthesis of 4-Isopropyl-3-Methoxybenzaldehyde
This route employs a Grignard reagent to install the isopropyl group on a methoxy-protected benzaldehyde precursor:
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Formylation : Protect 3-hydroxybenzaldehyde as its methyl ether using methyl iodide and potassium carbonate.
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Grignard Addition : React 3-methoxybenzaldehyde with isopropylmagnesium chloride (iPrMgCl·LiCl) in THF at −78°C.
Mechanistic Insight :
Hydroxyl Group Introduction and Amidation
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Demethylation : Treat the methoxy-protected ketone with boron tribromide (BBr₃) in CH₂Cl₂ at −78°C to restore the hydroxyl group.
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Oxidation and Amidation : Convert the ketone to the carboxylic acid via Jones oxidation, followed by SOCl₂-mediated amidation.
Yield Comparison :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard Addition | iPrMgCl·LiCl, THF, −78°C | 81 | |
| Oxidation | PCC, CH₂Cl₂ | 76 | |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 88 |
Direct Amidation of 3-Hydroxy-4-Isopropylbenzoic Acid
Carboxylic Acid Activation
The most straightforward route involves converting pre-synthesized 3-hydroxy-4-isopropylbenzoic acid to its amide. Critical steps include:
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Acid Chloride Formation : React the acid with excess thionyl chloride (SOCl₂) under reflux.
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Ammonolysis : Add concentrated aqueous ammonia dropwise to the acid chloride in THF at −20°C.
Challenges :
Alternative Amidation Methods
Uronic Acid Coupling :
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Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid.
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React with ammonium chloride at room temperature for 12 hours.
Comparative Efficiency :
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| SOCl₂/NH₃ | THF, −20°C | 68 | 95% |
| EDC/HOBt | DMF, rt | 72 | 98% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(propan-2-yl)benzoic acid.
Reduction: Formation of 3-hydroxy-4-(propan-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-(propan-2-yl)bromobenzamide.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that 3-hydroxy-4-(propan-2-yl)benzamide derivatives can act as effective pharmacological agents. They have shown potential in the treatment of various conditions due to their ability to modulate biological pathways. Specifically, compounds in this class have been investigated for their roles as beta-secretase inhibitors, which are crucial in the development of treatments for Alzheimer's disease. This is due to their ability to inhibit the cleavage of amyloid precursor protein, thus reducing amyloid-beta peptide formation .
Case Studies
A notable study focused on the synthesis of various benzamide derivatives, including 3-hydroxy-4-(propan-2-yl)benzamide, highlighted their efficacy against neurodegenerative diseases. The derivatives were tested for their ability to cross the blood-brain barrier and demonstrated significant neuroprotective effects in vitro and in vivo models .
Drug Formulation
Stability and Solubility
The compound's structural features contribute to its stability and solubility profiles, making it a candidate for drug formulation. Its solubility parameters are critical for oral bioavailability, which has been characterized in various studies. For instance, the predicted collision cross-section values indicate favorable interactions with biological membranes, enhancing its potential as a drug candidate .
Formulation Studies
Formulation studies have explored the use of 3-hydroxy-4-(propan-2-yl)benzamide in combination therapies. When combined with other active pharmaceutical ingredients (APIs), it has shown improved therapeutic outcomes by enhancing the solubility and bioavailability of poorly soluble drugs .
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-hydroxy-4-(propan-2-yl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and research findings:
*Calculated based on formula C₁₀H₁₃NO₂. †Estimated from analogous structures.
Key Observations:
Substituent Effects on Polarity and Solubility: The hydroxyl group in 3-hydroxy-4-(propan-2-yl)benzamide increases polarity compared to non-hydroxylated analogs like the coumarin-linked benzamide (MW 413.47) . However, the isopropyl group introduces steric bulk and lipophilicity, contrasting with the trifluoromethyl-oxadiazole group in compound 19, which enhances electronegativity and metabolic stability . Methoxy or propoxy substituents (e.g., 3-propoxybenzamide derivatives) further reduce solubility in aqueous media but improve membrane permeability .
Biological and Functional Implications: Fluorinated and trifluoromethylated benzamides (e.g., compounds 19 and 17) exhibit high enantiomeric purity and are often explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier . Hybrid structures, such as thiadiazole-quinoxaline benzamides, demonstrate antimicrobial activity, attributed to the electron-deficient thiadiazole ring interacting with bacterial enzymes .
Synthetic Considerations :
- The synthesis of 3-hydroxy-4-(propan-2-yl)benzamide likely involves condensation of 4-isopropylsalicylic acid with an amine source, analogous to hydrazide formation routes described for related compounds .
- High-purity intermediates like 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde (95% purity) are critical for achieving well-defined final products .
Biological Activity
3-Hydroxy-4-(propan-2-yl)benzamide, also known as isopropyl salicylamide, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
CAS Number: 1243361-04-7
SMILES Notation: CC(C)C1=C(C=C(C=C1)C(=O)N)O
InChI Key: QZNSQZDQRWNUOY-UHFFFAOYSA-N
The compound features a hydroxyl group and an amide functional group, which are pivotal for its biological activity. The presence of the isopropyl group may influence its lipophilicity and interaction with biological membranes.
Antimicrobial Activity
Research has indicated that 3-hydroxy-4-(propan-2-yl)benzamide exhibits antimicrobial properties. A study evaluated various benzylated intermediates and their derivatives against common pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The results demonstrated that certain derivatives showed significant antimicrobial activity, suggesting a potential application in treating bacterial infections .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 3-Hydroxy-4-(propan-2-yl)benzamide | TBD | Antimicrobial |
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Its mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways. For instance, it may inhibit phospholipase A2, which plays a crucial role in the inflammatory response . This suggests that 3-hydroxy-4-(propan-2-yl)benzamide could be beneficial in developing anti-inflammatory drugs.
The biological activity of 3-hydroxy-4-(propan-2-yl)benzamide is believed to stem from its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and microbial resistance. Its structural features allow it to bind effectively to target sites, modulating enzyme activity and influencing cellular responses.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of 3-hydroxy-4-(propan-2-yl)benzamide possess varying degrees of antimicrobial activity against Gram-positive bacteria. For example, certain diamides derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus .
- Cytotoxicity Assessment : The cytotoxicity of 3-hydroxy-4-(propan-2-yl)benzamide was evaluated using human monocytic leukemia cell lines. The findings indicated that while some derivatives were inactive, others displayed significant cytotoxic effects at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
